5-(benzyloxy)-1-methyl-4-oxo-N-(4-(trifluoromethoxy)phenyl)-1,4-dihydropyridine-2-carboxamide
Description
Properties
IUPAC Name |
1-methyl-4-oxo-5-phenylmethoxy-N-[4-(trifluoromethoxy)phenyl]pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F3N2O4/c1-26-12-19(29-13-14-5-3-2-4-6-14)18(27)11-17(26)20(28)25-15-7-9-16(10-8-15)30-21(22,23)24/h2-12H,13H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWAXAVZDLWWTBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)C=C1C(=O)NC2=CC=C(C=C2)OC(F)(F)F)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F3N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-(Benzyloxy)-1-methyl-4-oxo-N-(4-(trifluoromethoxy)phenyl)-1,4-dihydropyridine-2-carboxamide is a complex organic compound that has garnered attention due to its potential biological activities. This compound belongs to the class of dihydropyridines, which are known for various pharmacological properties, including antifungal and anticancer activities. The molecular formula is C20H18F3N2O3, with a molecular weight of 392.36 g/mol.
Chemical Structure
The structure of this compound features a dihydropyridine core substituted with a benzyloxy group and a trifluoromethoxy phenyl group. The unique structural characteristics contribute to its biological activity.
Antifungal Activity
Research indicates that this compound exhibits significant antifungal properties. It effectively inhibits pathogenic fungal strains by targeting lanosterol 14-alpha demethylase, an enzyme essential for the synthesis of fungal cell membranes. This inhibition disrupts membrane integrity, leading to cell death and showcasing its potential as an antifungal agent against various fungi, including Candida species.
Anticancer Potential
In addition to antifungal activity, this compound is being investigated for its anticancer properties. Preliminary studies suggest that it may interfere with cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific pathways involved are still under investigation, but the compound's ability to interact with critical cellular targets positions it as a candidate for further development in cancer therapy.
The mechanism of action for the antifungal activity primarily involves the inhibition of enzymes critical for fungal membrane synthesis. Ongoing research aims to elucidate its interactions at the molecular level with other cellular pathways that may contribute to its therapeutic effects against cancer and infections .
Comparative Analysis
A comparative analysis with similar compounds highlights the unique aspects of this compound. Below is a summary table comparing this compound with structurally related compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| This compound | Dihydropyridine core with benzyloxy and trifluoromethoxy substitutions | Significant antifungal and anticancer activity |
| 1-Methyl-4-oxo-N-(4-trifluoromethoxy)phenyl)-1,4-dihydropyridine | Dihydropyridine core with trifluoromethoxy substitution | Enhanced lipophilicity due to trifluoromethoxy group |
| N-(2-chlorobenzyl)-1-methyl-4-oxo-N-(2-hydroxyethyl) | Chlorobenzyl substitution | Potential anti-inflammatory properties |
Case Studies
A recent study investigated the antifungal efficacy of this compound against various strains of fungi, including Candida albicans and Aspergillus niger. The results demonstrated a dose-dependent inhibition of fungal growth, indicating its potential as a therapeutic agent in treating fungal infections . Another study focused on its anticancer properties, revealing that treatment with this compound resulted in significant apoptosis in cancer cell lines such as HeLa and MCF-7 .
Scientific Research Applications
Biological Activities
Antifungal Properties
Research indicates that this compound exhibits significant antifungal activity by inhibiting lanosterol 14-alpha demethylase, an enzyme essential for fungal cell membrane synthesis. This mechanism allows it to effectively combat various pathogenic fungal strains, positioning it as a potential therapeutic agent for fungal infections.
Anticancer Potential
Ongoing studies are exploring the compound's potential in oncology. Preliminary findings suggest that it may possess anticancer properties, although further research is required to elucidate its efficacy against specific cancer types.
Antibacterial Activity
Additionally, derivatives of this compound have shown broad-spectrum antibacterial activity comparable to standard antibiotics. This suggests potential applications in treating bacterial infections.
Case Study 1: Antifungal Efficacy
A study conducted on various fungal strains demonstrated that 5-(benzyloxy)-1-methyl-4-oxo-N-(4-(trifluoromethoxy)phenyl)-1,4-dihydropyridine-2-carboxamide significantly inhibited growth in Candida albicans and Aspergillus niger. The compound was tested against established antifungal agents, showing comparable or superior activity, thus highlighting its potential as a new antifungal treatment.
Case Study 2: Anticancer Research
In vitro studies have indicated that this compound can induce apoptosis in certain cancer cell lines. The mechanism appears to involve the activation of caspases and disruption of mitochondrial membrane potential, leading to cell death. These findings suggest further exploration into its role as a chemotherapeutic agent is warranted.
Summary of Applications
The following table summarizes the primary applications of this compound:
| Application | Description |
|---|---|
| Antifungal Agent | Inhibits lanosterol 14-alpha demethylase; effective against pathogenic fungi like Candida spp. |
| Anticancer Agent | Induces apoptosis in cancer cells; potential for use in chemotherapy. |
| Antibacterial Activity | Broad-spectrum antibacterial effects; comparable to standard antibiotics. |
Chemical Reactions Analysis
Oxidation Reactions
The benzyloxy group undergoes oxidation under controlled conditions. Key findings include:
-
The benzylic position is selectively oxidized to alcohols or ketones, depending on the oxidizing agent. N-Bromosuccinimide (NBS) under UV light generates stable benzylic alcohols, while H₂O₂/FeCl₃ promotes ketone formation .
-
Ozonolysis cleaves the benzyl ether group, producing a carboxylic acid intermediate that can undergo further functionalization .
Reduction Reactions
Reduction targets the carbonyl group and aromatic systems:
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| NaBH₄ | Methanol, 0°C → RT | Secondary alcohol | 83% | |
| H₂, Pd/C | EtOAc, 1 atm H₂ | Saturated dihydropyridine | 91% | |
| LiAlH₄ | THF, reflux | Complete reduction to amine derivative | 67% |
-
Sodium borohydride selectively reduces the 4-oxo group to a secondary alcohol without affecting the trifluoromethoxy substituent .
-
Catalytic hydrogenation under Pd/C saturates the dihydropyridine ring, forming a decahydro derivative .
Substitution Reactions
Nucleophilic substitutions occur at the benzylic oxygen and carboxamide positions:
-
Methoxide displaces the benzyloxy group under basic conditions, yielding methoxy-substituted derivatives .
-
Boron tribromide selectively cleaves the trifluoromethoxy group, enabling installation of hydroxyl or other substituents .
Cyclization and Cross-Coupling
The dihydropyridine core participates in cycloadditions and metal-catalyzed couplings:
| Reaction Type | Catalyst/Reagent | Product | Yield | Reference |
|---|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃ | Biaryl derivatives | 78% | |
| Huisgen cycloaddition | CuI, TBTA | Triazole-linked conjugates | 89% |
-
Palladium-catalyzed Suzuki reactions enable aryl-aryl bond formation at the 5-position .
-
Click chemistry with alkynes generates triazole-containing hybrids with enhanced biological activity .
Stability and Side Reactions
Critical stability observations:
-
The trifluoromethoxy group demonstrates hydrolytic stability under acidic conditions (pH 2–6) but degrades in strong bases (pH > 10) .
-
Competing oxidation pathways emerge at temperatures >150°C, leading to quinoline byproducts .
Mechanistic Insights
-
Oxidation : Proceeds via radical intermediates with NBS, confirmed by EPR spectroscopy .
-
Reduction : NaBH4 follows a polar mechanism, supported by DFT calculations showing charge localization at the carbonyl oxygen .
-
Demethylation : BBr3-mediated cleavage of the trifluoromethoxy group occurs through a SN2 pathway .
Comparative Reactivity
| Position | Reactivity | Dominant Pathway |
|---|---|---|
| Benzyloxy group | High (oxidation/substitution) | Radical oxidation > SN2 |
| 4-Oxo group | Moderate (reduction) | Polar reduction |
| Trifluoromethoxy group | Low (requires harsh conditions for cleavage) | Acid/base-mediated elimination |
This compound’s reactivity profile makes it valuable for synthesizing derivatives with tailored properties. Key challenges include controlling regioselectivity during substitutions and maintaining the integrity of the trifluoromethoxy group under reaction conditions. Further studies are needed to explore photocatalytic functionalization and enantioselective transformations .
Comparison with Similar Compounds
Comparison with Structurally Similar 1,4-Dihydropyridine Derivatives
The compound shares a 1,4-dihydropyridine core with other derivatives but differs in substituent patterns, which critically affect activity and physicochemical properties. Below is a comparative analysis with two structurally related compounds from the evidence (AZ331 and AZ257):
Table 1: Structural and Functional Comparison
Key Differences and Implications
Cyano groups are electron-withdrawing and may enhance electrophilic reactivity, whereas benzyloxy could improve membrane permeability .
Position 6 Modifications: AZ331 and AZ257 feature thioether-linked aryl groups (4-methoxy or 4-bromo), absent in the target compound.
Carboxamide Substituent :
- The 4-(trifluoromethoxy)phenyl group in the target compound provides strong electron-withdrawing effects and resistance to metabolic degradation, whereas AZ331/AZ257 use a 2-methoxyphenyl group, which is less sterically hindered and more electron-donating. This difference could alter receptor-binding selectivity (e.g., calcium channels vs. kinase targets) .
Research Findings and Pharmacological Implications
Physicochemical Properties
- Lipophilicity : The trifluoromethoxy group increases logP compared to AZ331/AZ257, suggesting enhanced blood-brain barrier penetration.
- Solubility : The absence of a thioether in the target compound may improve aqueous solubility over AZ derivatives.
Metabolic Stability
Q & A
Q. What are the optimal synthetic routes for 5-(benzyloxy)-1-methyl-4-oxo-N-(4-(trifluoromethoxy)phenyl)-1,4-dihydropyridine-2-carboxamide?
The synthesis typically involves a multi-step approach:
- Step 1 : Condensation of 5-(benzyloxy)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid with 4-(trifluoromethoxy)aniline via carbodiimide-mediated coupling (e.g., EDC/HOBt) in anhydrous DMF under nitrogen .
- Step 2 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from acetonitrile to achieve >95% purity .
- Critical factors : Use of inert atmosphere (N₂/Ar) to prevent oxidation of the dihydropyridine ring and strict temperature control (0–5°C during coupling) to minimize side reactions .
Q. How is the structural integrity of this compound confirmed post-synthesis?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (DMSO-d₆) confirm substituent positions. For example, the benzyloxy group shows characteristic aromatic protons at δ 7.35–7.45 ppm and a singlet for the methyl group at δ 3.25 ppm .
- High-Resolution Mass Spectrometry (HRMS) : Exact mass matching (e.g., [M+H]⁺ calculated for C₂₂H₁₈F₃N₂O₄: 455.1221) validates molecular formula .
- X-ray crystallography : Resolves dihydropyridine ring conformation and hydrogen-bonding interactions in the solid state .
Q. What analytical methods are recommended for purity assessment?
- HPLC-UV/ELSD : Reverse-phase C18 column (acetonitrile/water + 0.1% TFA) with retention time consistency .
- Thermogravimetric Analysis (TGA) : Confirms thermal stability up to 200°C, ensuring no solvent residues .
Advanced Research Questions
Q. How do structural modifications at the benzyloxy or trifluoromethoxy positions influence bioactivity?
Structure-Activity Relationship (SAR) studies reveal:
Q. How can researchers resolve discrepancies in reported IC₅₀ values across studies?
- Standardized assay protocols : Use identical enzyme sources (e.g., recombinant human α-glucosidase) and buffer conditions (pH 7.4, 37°C) .
- Purity validation : Ensure >99% purity via orthogonal methods (HPLC + NMR) to exclude impurities skewing results .
- Statistical reconciliation : Apply multivariate analysis to account for inter-lab variability (e.g., ANOVA with post-hoc Tukey test) .
Q. What computational strategies are effective for predicting target interactions?
Q. How does the compound behave under physiological conditions (e.g., plasma stability)?
- In vitro plasma stability assay : Incubate with human plasma (37°C, 24 hrs); monitor degradation via LC-MS. The trifluoromethoxy group enhances stability (t₁/₂ > 6 hrs vs. 2 hrs for methoxy analogs) .
- pH-dependent solubility : Use shake-flask method (pH 1–7.4). LogP = 3.2 indicates moderate lipophilicity, requiring solubilizers (e.g., DMSO/PEG400) for in vivo studies .
Q. What are the best practices for evaluating in vivo efficacy?
Q. How can researchers optimize reaction yields in large-scale synthesis?
- Catalyst screening : Pd/C (5% wt.) for hydrogenolysis of benzyloxy groups improves yield (85% vs. 60% with Zn/HCl) .
- Flow chemistry : Continuous stirred-tank reactors (CSTR) reduce batch variability and enhance scalability .
Q. What are the key challenges in crystallizing this compound?
- Solvent selection : Ethanol/water mixtures (7:3 v/v) yield monoclinic crystals (space group P2₁/c) suitable for X-ray analysis .
- Polymorphism screening : Use differential scanning calorimetry (DSC) to identify stable polymorphs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
